
5-BDBD
Vue d'ensemble
Description
Ce composé est largement utilisé dans la recherche scientifique en raison de sa capacité à bloquer les courants médiés par P2X4 dans différents types de cellules, y compris les cellules d'ovaire de hamster chinois . Le récepteur P2X4 est un canal ionique dépendant d'un ligand activé par l'adénosine triphosphate (ATP), et il joue un rôle important dans divers processus physiologiques et pathologiques, notamment l'inflammation, la douleur et les fonctions cardiovasculaires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de la 5-(3-Bromophényl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazépin-2-one implique plusieurs étapes, à partir de matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques pour la 5-(3-Bromophényl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazépin-2-one ne soient pas largement documentées, le composé est produit dans des laboratoires de recherche et fourni par des sociétés chimiques à des fins de recherche. Le processus de production implique des mesures rigoureuses de contrôle de la qualité pour garantir la pureté et la constance du composé .
Analyse Des Réactions Chimiques
Types de réactions : La 5-(3-Bromophényl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazépin-2-one subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe bromophényle peut participer à des réactions de substitution nucléophile.
Réactions d'oxydation et de réduction : Le composé peut subir une oxydation et une réduction dans des conditions spécifiques, conduisant à la formation de différents dérivés.
Réactifs et conditions courantes :
Substitution nucléophile : Réactifs tels que l'hydroxyde de sodium ou le carbonate de potassium dans des solvants polaires.
Oxydation : Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut conduire à la formation de divers dérivés substitués, tandis que l'oxydation et la réduction peuvent produire différentes formes oxydées ou réduites du composé .
Applications De Recherche Scientifique
Pharmacological Characterization
5-BDBD has been characterized as a potent antagonist of the P2X4 receptor, with an IC50 value of approximately 0.75 µM. Studies have shown that it selectively inhibits P2X4R-mediated currents without significantly affecting other P2X receptor subtypes such as P2X2aR, P2X2bR, and P2X7R at concentrations up to 10 µM . This specificity is crucial for studying the physiological roles of P2X4R in various biological contexts.
Neurological Research
Long-Term Potentiation (LTP):
this compound has been utilized in studies examining long-term potentiation in rat hippocampal slices. It was found to partially decrease LTP, suggesting that P2X4R plays a role in synaptic plasticity and memory formation. The ability of this compound to inhibit LTP provides insights into the receptor's involvement in cognitive functions .
Central Nervous System Effects:
The compound is also being investigated for its potential effects on neurological disorders. By selectively blocking P2X4Rs, researchers are exploring its role in modulating pain pathways and neuroinflammation, which could lead to novel therapeutic strategies for conditions such as neuropathic pain and multiple sclerosis .
Immunological Applications
Th17 Cell Activation:
Research indicates that this compound can influence immune responses by modulating Th17 cell activation. In collagen-induced arthritis models, treatment with this compound reduced disease severity by inhibiting Th17 cell proliferation and activity, highlighting its potential as an anti-inflammatory agent .
Allergic Inflammation:
In studies focused on allergic asthma, this compound demonstrated the ability to ameliorate symptoms by blocking P2X4R-mediated pathways that contribute to airway inflammation. This suggests that targeting purinergic signaling could be an effective strategy for managing allergic responses .
Respiratory Research
In models of airway inflammation, this compound has been shown to prevent airway remodeling and reduce inflammatory markers associated with asthma. Specifically, it was noted that treatment with this antagonist resulted in altered expression levels of proteins such as α-SMA and PCNA, which are critical in lung tissue remodeling processes . This positions this compound as a potential therapeutic candidate for respiratory diseases characterized by excessive inflammation.
Methodological Applications
The use of this compound extends into methodological advancements in purinergic signaling research. Its application in various experimental setups allows for better understanding of purinergic mechanisms across different cell types and tissues. Techniques such as fluorescent labeling and FRET-based assays have been employed to study the dynamics of ATP signaling in live cells when treated with this compound .
Summary Table of Applications
Application Area | Findings/Implications |
---|---|
Neurological Research | Inhibition of LTP; potential for treating cognitive disorders |
Immunology | Modulation of Th17 activation; reduction in arthritis severity |
Respiratory Health | Amelioration of allergic asthma symptoms; prevention of airway remodeling |
Methodological Research | Enhanced understanding of purinergic signaling dynamics |
Mécanisme D'action
The mechanism of action of 5- (3-Bromophenyl)-1,3-dihydro-2H-benzofuro [3,2-e]-1,4-diazepin-2-one involves its antagonistic effect on the P2X4 receptor. The compound binds to an allosteric site on the receptor, leading to a conformational change that inhibits the receptor’s activity. Key residues involved in this binding include methionine 109, phenylalanine 178, tyrosine 300, arginine 301, and isoleucine 312 . This inhibition prevents the receptor from being activated by adenosine triphosphate, thereby reducing the downstream signaling pathways associated with inflammation, pain, and other physiological responses .
Comparaison Avec Des Composés Similaires
La 5-(3-Bromophényl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazépin-2-one est unique en raison de sa grande sélectivité et de sa puissance en tant qu'antagoniste du récepteur P2X4. Des composés similaires comprennent :
BX430 : Un antagoniste allostérique non compétitif sélectif du récepteur P2X4.
PSB-12062 : Un antagoniste puissant et sélectif du récepteur P2X4.
Ces composés partagent des mécanismes d'action similaires mais diffèrent en termes de sélectivité, de puissance et de propriétés de solubilité .
Activité Biologique
5-BDBD, chemically known as 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one, is a potent and selective antagonist of the P2X4 receptor, which is part of the purinergic signaling pathway and plays a significant role in various physiological processes including pain perception, inflammation, and neuroprotection. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.
This compound acts primarily as a non-competitive antagonist of the P2X4 receptor. It has been shown to inhibit ATP-induced currents in both human and rat P2X4 receptor-expressing cells. The compound exhibits a high degree of selectivity for P2X4 over other P2X receptors, such as P2X1, P2X2, and P2X3. The reported IC50 values for this compound range from 0.50 µM to 0.75 µM , indicating its potency in blocking receptor activity .
Table 1: Potency of this compound Against P2X Receptors
Receptor Type | IC50 (µM) | Selectivity |
---|---|---|
P2X4 | 0.50 - 0.75 | High |
P2X1 | >10 | Moderate |
P2X3 | >10 | Moderate |
P2X7 | >10 | None |
2. Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound in models of ischemic stroke. In an experiment involving middle cerebral artery occlusion (MCAo) in rats, treatment with this compound significantly reduced infarct volume and neurological deficits when administered shortly after the stroke event.
Case Study: MCAo-Induced Stroke Model
- Study Design : Rats received 1 mg/kg of this compound orally for three days post-MCAo.
- Findings :
3. Long-Term Potentiation (LTP) Studies
The effects of this compound on long-term potentiation (LTP) have been investigated in rat hippocampal slices. LTP is a process associated with synaptic plasticity and memory formation.
- Results : Application of this compound was found to reduce LTP in these slices, indicating its potential role in modulating synaptic transmission through P2X4 receptor inhibition .
4. Structural Insights
Research into the structural basis of this compound's action revealed that it binds to an allosteric site on the P2X4 receptor. This binding alters receptor conformation, inhibiting its activation by ATP. Key residues involved in this interaction include M109, F178, Y300, and R301 .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of 5-BDBD, and how does it distinguish between P2X receptor subtypes?
- Answer : this compound is a selective P2X4 receptor antagonist that competitively inhibits ATP-induced currents by binding to an allosteric site. It distinguishes P2X4 from other subtypes (e.g., P2X1, P2X2a/b, P2X3, P2X7) with minimal off-target effects. For example, 10 µM this compound does not inhibit P2X2a/b receptors, and its IC50 for rP2X4 is 0.75 µM, compared to IC50 >30 µM for P2X7 .
- Methodological Note : Use HEK293 cells transfected with human or rat P2X4 receptors for functional assays. Pre-apply this compound for 2 minutes before ATP stimulation to achieve maximal inhibition .
Q. What experimental conditions optimize this compound's inhibitory effects in vitro?
- Answer : Optimal inhibition requires a 2-minute pre-application of this compound at 0.5–20 µM, followed by co-application with ATP. For Ca2+ influx assays, use submicromolar ATP (0.5–1 µM) to isolate P2X4-mediated responses from endogenous P2Y receptors .
- Key Data : ATP EC50 shifts from 4.7 µM (control) to 15.9 µM with 1 µM this compound, confirming competitive-like behavior .
Q. How reliable is this compound for blocking endogenous P2X4 receptors in native tissues?
- Answer : this compound effectively inhibits endogenous P2X4 in central nervous system (CNS) tissues, such as rat hippocampal slices, without significant cross-reactivity with P2X1/3/6. However, validate specificity using complementary antagonists (e.g., PPADS for P2X1/3) .
- Limitation : Low water solubility may limit in vivo applications; use DMSO as a solvent carrier (<0.1% final concentration) .
Advanced Research Questions
Q. How can contradictory reports about this compound's mechanism (competitive vs. allosteric) be resolved experimentally?
- Answer : Radioligand binding assays and mutagenesis studies reveal that this compound binds to an allosteric site involving residues Met109, Phe178, Tyr300, and Arg301, shifting ATP’s EC50 without altering maximal current. This contrasts with TNP-ATP, which competes directly with ATP .
- Method : Combine electrophysiology (e.g., whole-cell patch clamp) with molecular docking to map binding sites. For example, mutations at W84 or I312 reduce this compound’s efficacy, confirming allosteric modulation .
Q. What structural features of this compound contribute to its selectivity for P2X4 over P2X2?
- Answer : The benzodiazepine core and bromophenyl group interact with hydrophobic residues (e.g., Leu107, Met109) in the P2X4 extracellular domain. P2X2 lacks these conserved residues, explaining this compound’s selectivity. Molecular dynamics simulations support this binding model .
- Validation : Co-crystallization or cryo-EM studies of this compound-bound P2X4 receptors are needed to confirm predicted interactions .
Q. Why do in vitro and in vivo studies report divergent IC50 values for this compound?
- Answer : In vitro IC50 ranges from 0.75 µM (recombinant rP2X4) to 30 µM (native endothelial P2X4), likely due to tissue-specific receptor conformations or auxiliary proteins. In vivo, 28 mg/kg (i.p.) in mice blocks NTG-induced hyperalgesia, suggesting higher effective doses are required for systemic effects .
- Recommendation : Perform dose-response curves in native tissue models (e.g., vascular endothelia, microglia) to reconcile discrepancies .
Q. Can this compound be combined with other P2X antagonists to isolate subtype-specific responses?
- Answer : Yes. Pair this compound with TNP-ATP (P2X1/3 inhibitor) or A-438079 (P2X7 antagonist) to dissect P2X4-mediated pathways. For example, in colorectal cancer models, this compound + 5-FU enhances cytotoxicity by blocking ATP-induced mTOR activation .
- Data : Co-application of this compound and TNP-ATP reduces ATP-induced Ca2+ signals by >80% in HEK293-P2X4 cells .
Q. Methodological Considerations
Q. How to validate this compound's specificity in complex biological systems?
- Step 1 : Use siRNA knockdown or P2X4-KO models to confirm loss of this compound’s effects.
- Step 2 : Combine SPR assays (e.g., competitive binding with BX430) to rule out off-target interactions .
- Example : In SPR, this compound does not compete with cannabinoids at the BX430 allosteric site, confirming distinct binding regions .
Q. What are the limitations of using this compound in chronic pain or neuroinflammatory models?
- Challenge : Partial blood-brain barrier penetration may limit CNS efficacy. Derivatives like NP-815-PX show improved bioavailability and anti-allodynic effects in mice .
- Alternative : Radiolabeled this compound analogs (e.g., [11C]-5-BDBD) enable PET imaging to study P2X4 in neuroinflammation .
Q. Tables for Key Data
Parameter | Value | Source |
---|---|---|
IC50 (rP2X4, HEK293) | 0.75 µM | |
EC50 shift (ATP + 1 µM this compound) | 4.7 → 15.9 µM | |
In vivo dose (mechanical hypersensitivity) | 28 mg/kg (i.p.) | |
Selectivity (P2X4 vs. P2X7) | >40-fold |
Propriétés
IUPAC Name |
5-(3-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYMVQPXXTZHSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431707 | |
Record name | 5-BDBD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
768404-03-1 | |
Record name | 5-BDBD | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 768404-03-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.